

The Mammalian Toxicological Profile of Nicofluprole: A Technical Overview

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Compound of Interest

Compound Name: *Nicofluprole*

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Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of **Nicofluprole** in mammals. It is intended for informational purposes for a scientific audience. A comprehensive toxicological assessment requires access to the full proprietary data package submitted to regulatory agencies. Publicly accessible data is limited, and therefore, significant data gaps exist in this profile.

Executive Summary

Nicofluprole is a phenylpyrazole insecticide that functions as a selective antagonist of insect gamma-aminobutyric acid (GABA) receptors.[1] In mammals, the primary target organs identified in subchronic studies in rats are the liver and thyroid.[1] The observed effects in rats, including increased liver and thyroid weight and histopathological changes, are attributed to the activation of the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) nuclear receptors in the liver.[1] This mechanism is considered to be rat-specific and not relevant to humans.[1]

Crucially, there is a significant lack of publicly available data for many key toxicological endpoints, including acute toxicity (oral, dermal, inhalation), chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. Furthermore, official Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) values have not been established by major international regulatory bodies.

Acute Toxicity

Quantitative data on the acute toxicity of **Nicofluprole** in mammals is not readily available in the public domain.^[2] Standard acute toxicity studies determine the median lethal dose (LD50) following oral, dermal, and inhalation exposure.

A 7-day dose-range finding study in Wistar rats, conducted prior to a 28-day subchronic study, provides some insight into acute effects at high doses. Severe toxicity, including mortality, was observed at oral doses of 250 and 500 mg/kg body weight/day.^[3] Clinical signs at these doses included prostration, piloerection, lethargy, hypothermia, hunched posture, loss of righting reflex, and labored respiration.^[3]

Table 1: Summary of Acute Oral Toxicity Data for **Nicofluprole** in Rats

Study Type	Species/Strain	Dosing	Observations	Reference
7-Day Dose-Range Finding	Wistar Rat	0, 125, 250, 500 mg/kg bw/day (oral gavage)	Severe toxicity and mortality at 250 and 500 mg/kg bw/day. ^[3]	^[3]

Experimental Protocol: 7-Day Dose-Range Finding Study in Rats (Reconstructed from available information)

- Objective: To determine appropriate dose levels for a 28-day repeated dose oral toxicity study.^[3]
- Test System: Male and female Wistar rats.^[3]
- Administration: Oral gavage for 7 consecutive days.^[3]
- Dose Levels: 0 (vehicle control), 125, 250, and 500 mg/kg bw/day.^[3]
- Observations: Daily clinical observations for signs of toxicity and mortality. Body weight was recorded. At termination, macroscopic examinations of organs were performed.^[3]

Subchronic Toxicity

Repeated dietary administration of **Nicofluprole** to Wistar rats for 28 and 90 days resulted in increased liver and thyroid weights, accompanied by histopathological changes in these organs.[1] A 28-day oral toxicity study in Wistar rats established a No-Observed-Adverse-Effect Level (NOAEL) of 150 mg/kg bw/day.[3]

Table 2: Summary of Subchronic Oral Toxicity Data for **Nicofluprole** in Rats

Study Duration	Species/Strain	Key Findings	NOAEL	Reference
28/90 Days	Wistar Rat	Increased liver and thyroid weight, associated histopathology. [1]	Not specified in this study	[1]
28 Days	Wistar Han™:RccHan™:WIST Rat	No adverse treatment-related changes observed.[3]	150 mg/kg bw/day	[3]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats (Reconstructed from available information)

- Objective: To evaluate the potential toxicity of **Nicofluprole** following repeated oral administration for 28 days.[3]
- Test System: Male and female Wistar Han™:RccHan™:WIST rats.[3]
- Administration: Daily oral gavage for 28 days.[3]
- Dose Levels: 0 (vehicle control), 30, 75, and 150 mg/kg bw/day.[3]
- Observations: Comprehensive evaluation including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and macroscopic and microscopic pathology.[3]

Chronic Toxicity and Carcinogenicity

There is no publicly available information on the chronic toxicity or carcinogenic potential of **Nicofluprole** in mammals. Standard chronic toxicity and carcinogenicity studies typically involve long-term (e.g., 2-year in rats, 18-month in mice) administration of the substance in the diet to assess cumulative toxicity and tumor formation.

Genotoxicity

No data from genotoxicity studies on **Nicofluprole**, such as the Ames test for bacterial reverse mutation or in vivo/in vitro micronucleus assays in mammalian cells, are publicly available. These studies are critical for assessing the potential of a substance to induce genetic mutations or chromosomal damage.

Reproductive and Developmental Toxicity

Information regarding the effects of **Nicofluprole** on reproductive function and embryonic/fetal development is not available in the public domain. Standard reproductive and developmental toxicity studies in rats and rabbits are required for regulatory assessment to identify any adverse effects on fertility, pregnancy, and offspring development.[\[4\]](#)[\[5\]](#)[\[6\]](#)

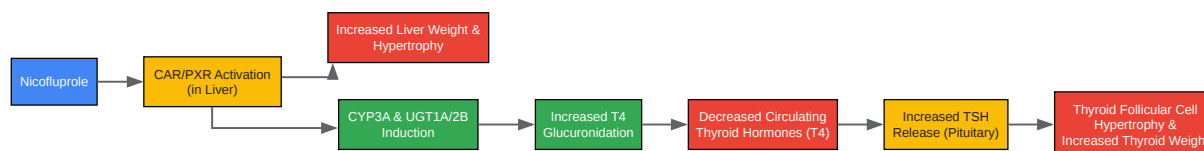
Neurotoxicity

As a member of the phenylpyrazole class of insecticides, **Nicofluprole**'s primary mode of action in insects is the antagonism of GABA receptors. While it is designed to be selective for insect receptors, the potential for neurotoxic effects in mammals warrants consideration. However, no specific neurotoxicity studies on **Nicofluprole** in mammals have been found in the public literature.

Mechanism of Action in Mammals (Rat)

In Wistar rats, **Nicofluprole** has been shown to induce liver and thyroid effects through a mechanism that is considered to be of no relevance to humans.[\[1\]](#) The proposed signaling pathway is initiated by the activation of the CAR and PXR nuclear receptors in the liver.[\[1\]](#)

Proposed Signaling Pathway in Rat Liver and Thyroid



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Caption: Proposed mechanism of **Nicofluprole**-induced liver and thyroid effects in rats.

This pathway highlights that the primary event is the activation of liver nuclear receptors, leading to increased metabolism of thyroid hormones and a subsequent compensatory response from the pituitary and thyroid glands.^[1] Studies in human hepatocytes did not show a similar induction of enzymes, supporting the conclusion of a lack of human relevance for this endpoint.^[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

No specific ADME studies for **Nicofluprole** in mammals are publicly available. Understanding the absorption, distribution, metabolism, and excretion of a compound is fundamental to interpreting its toxicological profile.

Conclusion and Data Gaps

The publicly available toxicological data for **Nicofluprole** in mammals is sparse. While subchronic studies in rats have identified the liver and thyroid as target organs, the underlying mechanism is considered rat-specific and not relevant to human health. A significant number of critical toxicological studies, including those for acute toxicity, chronic toxicity, carcinogenicity, genotoxicity, and reproductive/developmental toxicity, are not in the public domain. Without this information, a comprehensive assessment of the potential risks of **Nicofluprole** to human health cannot be completed. Further research and the public release of regulatory safety assessments are needed to fill these critical data gaps.

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